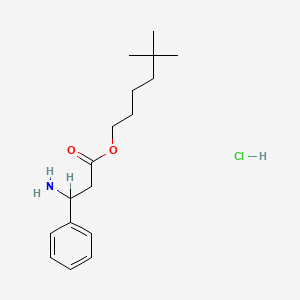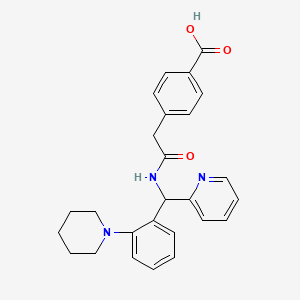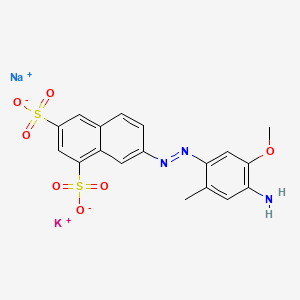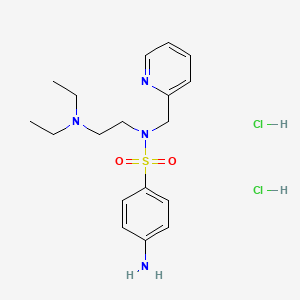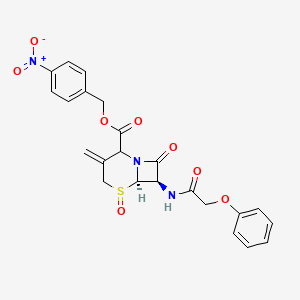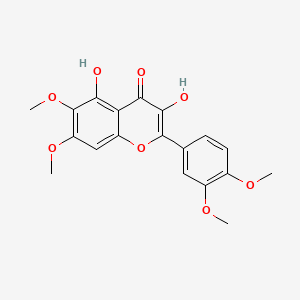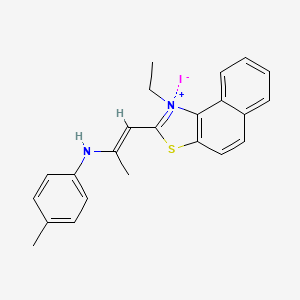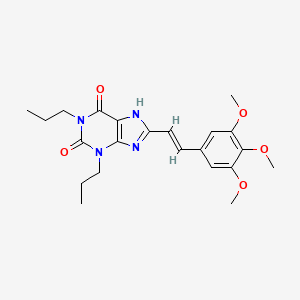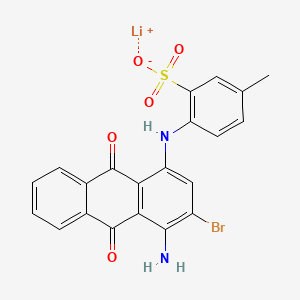
SM7A6Mjf4P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “SM7A6Mjf4P” is a synthetic chemical with the molecular formula C15H17N3O5S. It is known for its unique structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SM7A6Mjf4P involves several steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Oxazolidinone Ring: This is achieved through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic conditions.
Introduction of the Carbamothioic Acid Group: This step involves the reaction of the oxazolidinone intermediate with a thiocarbamate reagent under basic conditions.
Methylation: The final step involves the methylation of the carbamothioic acid group using a methylating agent such as methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace leaving groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: SM7A6Mjf4P is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which SM7A6Mjf4P exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect. The specific pathways involved depend on the target enzyme and the context of the application.
Vergleich Mit ähnlichen Verbindungen
DRF-8417: A compound with a similar structure and functional groups, used in similar applications.
Carbamothioic Acid Derivatives: Compounds with the carbamothioic acid group, known for their reactivity and biological activity.
Uniqueness: SM7A6Mjf4P stands out due to its specific combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
439903-56-7 |
|---|---|
Molekularformel |
C15H17N3O5S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
O-methyl N-[[(5S)-2-oxo-3-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamothioate |
InChI |
InChI=1S/C15H17N3O5S/c1-21-13(24)16-8-12-9-18(15(20)23-12)11-4-2-10(3-5-11)17-6-7-22-14(17)19/h2-5,12H,6-9H2,1H3,(H,16,24)/t12-/m0/s1 |
InChI-Schlüssel |
VTVGNCICMNIBNG-LBPRGKRZSA-N |
Isomerische SMILES |
COC(=S)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOC3=O |
Kanonische SMILES |
COC(=S)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


